molecular formula C12H19N3O B8579137 3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine

3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine

Cat. No.: B8579137
M. Wt: 221.30 g/mol
InChI Key: AGFILYMCCYWIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H18N2O. It is characterized by the presence of a morpholine ring and a phenylenediamine moiety, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine typically involves the reaction of morpholine with m-phenylenediamine under controlled conditions. One common method involves the use of N,N-dimethylaminoethanol and thionyl chloride to generate N,N-dimethyl chloride ethylamine hydrochloride, which then reacts with morpholine through a substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .

Scientific Research Applications

3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholin-4-yl-ethyl)-phenylamine
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxane

Uniqueness

3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine is unique due to its specific combination of a morpholine ring and a phenylenediamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine

InChI

InChI=1S/C12H19N3O/c13-11-2-1-3-12(10-11)14-4-5-15-6-8-16-9-7-15/h1-3,10,14H,4-9,13H2

InChI Key

AGFILYMCCYWIQY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g N-2-(morpholin4-yl)ethyl-3-nitroaniline was dissolved in 270 ml ethanol and 30 ml water, and 0.3 Pd/C (5%) was added. After purging with nitrogen, hydrogenation was performed for 12 h at 50° C. under 50 bar of hydrogen pressure. After cooling, nitrogen purging was repeated, the catalyst was filtered off, and the filtrate was reduced on a rotary evaporator. 13.2 g of black oil was obtained; this was distilled twice in a ball tube (180–206° C., 0.06–0.08 mbar). The product obtained was a viscous orange oil (middle fraction).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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